molecular formula C9H5BrINO2 B12832917 4-bromo-2-iodo-1H-indole-7-carboxylic acid

4-bromo-2-iodo-1H-indole-7-carboxylic acid

Katalognummer: B12832917
Molekulargewicht: 365.95 g/mol
InChI-Schlüssel: YQNWXDNNYSPFRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-iodo-1H-indole-7-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This particular compound is characterized by the presence of bromine and iodine atoms at the 4th and 2nd positions, respectively, on the indole ring, along with a carboxylic acid group at the 7th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-iodo-1H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-iodoindole, followed by carboxylation at the 7th position. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitutions occur efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-iodo-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-iodo-1H-indole-7-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-bromo-2-iodo-1H-indole-7-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and iodine atoms can influence the compound’s binding affinity and specificity towards these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

  • 4-Bromo-1H-indole-7-carboxylic acid
  • 2-Iodo-1H-indole-7-carboxylic acid
  • 4-Bromo-2-chloro-1H-indole-7-carboxylic acid

Comparison: Compared to these similar compounds, 4-bromo-2-iodo-1H-indole-7-carboxylic acid is unique due to the presence of both bromine and iodine atomsFor example, the combination of bromine and iodine can provide unique electronic and steric properties that influence the compound’s behavior in chemical reactions and biological systems .

Eigenschaften

Molekularformel

C9H5BrINO2

Molekulargewicht

365.95 g/mol

IUPAC-Name

4-bromo-2-iodo-1H-indole-7-carboxylic acid

InChI

InChI=1S/C9H5BrINO2/c10-6-2-1-4(9(13)14)8-5(6)3-7(11)12-8/h1-3,12H,(H,13,14)

InChI-Schlüssel

YQNWXDNNYSPFRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=C(NC2=C1C(=O)O)I)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.